4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid is a benzoic acid derivative featuring a 2,5-dimethylpyrrole substituent at the 4-position and a hydroxyl group at the 3-position. This compound serves as a critical intermediate in synthesizing heterocyclic hybrids with diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties . Its structural uniqueness lies in the combination of the electron-rich pyrrole ring and the polar hydroxy-benzoic acid moiety, which may enhance solubility and target binding via hydrogen bonding .
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)11-6-5-10(13(16)17)7-12(11)15/h3-7,15H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQBGZANIUZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid typically involves the condensation of a suitable pyrrole derivative with a hydroxybenzoic acid precursor. One common method involves the reaction of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that this compound inhibits the growth of Mycobacterium tuberculosis by disrupting phagosome acidification through the inhibition of protein tyrosine phosphatase PtpA .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. In vitro studies have indicated that it can downregulate pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases. For instance, a study highlighted its ability to inhibit the expression of COX-2 and iNOS in macrophages, which are key mediators of inflammation .
Antioxidant Properties
This compound has been identified as a potent antioxidant. It scavenges free radicals effectively, thus protecting cells from oxidative stress. This property is significant for developing formulations aimed at combating oxidative stress-related diseases .
Cosmetic Formulations
This compound has found applications in cosmetic formulations due to its skin-beneficial properties. Its antioxidant and anti-inflammatory effects make it suitable for inclusion in creams and lotions aimed at improving skin health and appearance. A comprehensive formulation study indicated that it enhances skin hydration and reduces signs of aging when incorporated into topical products .
Polymer Chemistry
In polymer science, this compound is explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved performance in high-temperature applications compared to traditional polymers .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its derivatives inhibit enoyl ACP reductase and DHFR enzymes by binding to their active sites, thereby blocking their activity . This inhibition disrupts essential metabolic pathways in bacteria, leading to their antibacterial effects.
Comparison with Similar Compounds
Key Structural and Functional Insights
Role of Hydroxyl Group : The 3-hydroxy group in the target compound may improve solubility and hydrogen-bonding interactions, which are absent in analogs like benzamide derivatives (Compound 9) or thiazole hybrids (733031-25-9). This could explain its utility as a versatile intermediate .
Antibacterial Potency : Triazole-thione (Compound 8) and benzimidazole-triazole hybrids (Compound 18) exhibit significantly enhanced antibacterial activity. Compound 18’s MIC (0.98 μg/cm³) surpasses controls by 60–250×, likely due to synergistic effects from the benzimidazole and triazole moieties .
Anti-inflammatory Potential: Isatin-derived benzohydrazides (XI) and oxadiazino-indoles (XII) are tailored for anti-inflammatory applications, though quantitative data remain unreported .
Structural Complexity vs. Activity : Increasing structural complexity (e.g., dual pyrrole groups in Compound 18) correlates with higher potency, whereas simpler derivatives (e.g., Compound 9) show unquantified or modest activity .
Biological Activity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid (commonly referred to as "the compound") is a pyrrole-derived compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cell growth, antibody production, and potential therapeutic applications.
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- CAS Number : 776831
Biological Activity Overview
The biological activity of the compound is primarily linked to its structural features, which allow it to interact with various biological systems. Research indicates that this compound exhibits significant effects in several areas:
-
Monoclonal Antibody Production :
- A study demonstrated that derivatives of the compound enhance monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound was found to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular ATP levels, leading to improved mAb yield .
- Specifically, the addition of the compound resulted in a 1.5-fold increase in final mAb concentration compared to control conditions, indicating its potential as a bioprocessing agent in therapeutic antibody production .
-
Cell Growth Inhibition :
- The compound has shown the ability to suppress the growth of various cell lines, which is a desirable property in cancer therapeutics. This inhibition is particularly relevant in the context of monoclonal antibody production, where controlling cell proliferation can optimize yields and product quality .
- Glycan Profile Modification :
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Cell Growth : By modulating metabolic pathways, the compound reduces cell proliferation while enhancing productivity under controlled conditions.
- Metabolic Enhancement : Increased glucose uptake and ATP generation suggest that the compound may enhance metabolic flux towards antibody production pathways .
Case Study 1: Enhanced Antibody Production
In a controlled experiment using CHO cells supplemented with the compound, researchers observed:
- Control Condition : Final mAb concentration reached 732 mg/L.
- Compound-Supplemented Condition : Final mAb concentration increased to 1,098 mg/L.
This significant enhancement underscores the compound's utility in biopharmaceutical applications.
Case Study 2: Glycosylation Control
The study also highlighted how the compound affects glycosylation:
- Control Group : Standard glycan profile observed.
- Compound Group : Altered glycan profiles with reduced galactosylation levels.
These changes can lead to improved therapeutic efficacy and reduced immunogenicity of produced antibodies.
Comparative Analysis
| Property | Control Condition | Compound Condition |
|---|---|---|
| Final mAb Concentration (mg/L) | 732 | 1,098 |
| Cell-Specific Productivity (pg/cell/day) | 7.1 | 11 |
| Viability (%) | Decreased below 50% | Maintained until day 12 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic methods for preparing 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via alkylation of 2,5-dimethylpyrrole with a brominated benzoic acid derivative under basic conditions (e.g., NaOH or KOH). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol . For yield optimization, catalytic methods using phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis may reduce reaction times .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 12-14 ppm) .
- FTIR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
- HRMS for molecular weight validation (theoretical MW: 259.26 g/mol) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in sealed, amber vials under inert gas (N₂/Ar) at 2–8°C. Stability assays (HPLC or TLC) should be conducted monthly to detect degradation (e.g., decarboxylation or pyrrole ring oxidation) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate:
- Hydroxyl group replacement : Substituting the 3-hydroxy with methoxy reduces hydrogen-bonding capacity, decreasing receptor binding affinity .
- Pyrrole methyl groups : Removing 2,5-dimethyl groups destabilizes the pyrrole ring, lowering thermal stability and bioavailability .
- Carboxylic acid derivatization : Esterification (e.g., methyl ester) improves cell permeability but may reduce target specificity .
Q. How can contradictions between computational predictions and experimental data for this compound be resolved?
- Methodological Answer : Discrepancies in logP (hydrophobicity) or pKa (acid dissociation) often arise from solvent effects or protonation state assumptions. Validate using:
- Experimental logP : Shake-flask method with octanol/water partitioning .
- pH-dependent NMR to determine exact pKa values .
- DFT calculations with implicit solvent models (e.g., COSMO-RS) to refine computational predictions .
Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?
- Methodological Answer : Critical steps include:
- Cyclization optimization : Use Dean-Stark traps for azeotropic water removal during pyrrole formation .
- Protection/deprotection : Temporarily protect the hydroxyl group with TMSCl to prevent side reactions during alkylation .
- Flow chemistry : Continuous flow reactors enhance scalability and reduce byproduct formation in carboxylation steps .
Methodological Challenges
Q. What analytical techniques are most effective for resolving spectral overlaps in characterization?
- Methodological Answer : For overlapping NMR peaks (e.g., aromatic protons):
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- X-ray crystallography (via SHELXL refinement) provides unambiguous confirmation of molecular geometry .
Q. How can researchers design robust assays to evaluate the compound’s biological activity?
- Methodological Answer :
- In vitro enzyme inhibition : Use fluorescence polarization assays to measure binding affinity to target enzymes (e.g., kinases or proteases) .
- Cellular uptake studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via confocal microscopy .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
